molecular formula C18H11BrF3N3O2 B15147382 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Cat. No.: B15147382
M. Wt: 438.2 g/mol
InChI Key: MTJXFAXHJCCQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a bromophenyl and a trifluoromethyl group, and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents, such as:

  • 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
  • 4-[6-(3-Methylphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid

Uniqueness

The uniqueness of 4-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and trifluoromethyl groups can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C18H11BrF3N3O2

Molecular Weight

438.2 g/mol

IUPAC Name

4-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C18H11BrF3N3O2/c19-12-3-1-2-11(8-12)14-9-15(18(20,21)22)25-17(24-14)23-13-6-4-10(5-7-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25)

InChI Key

MTJXFAXHJCCQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.